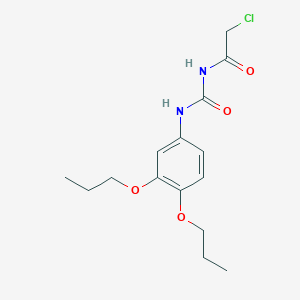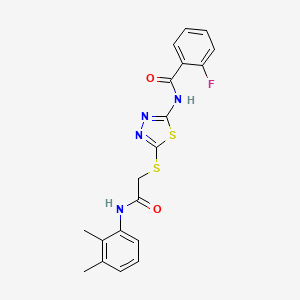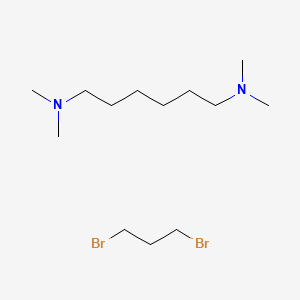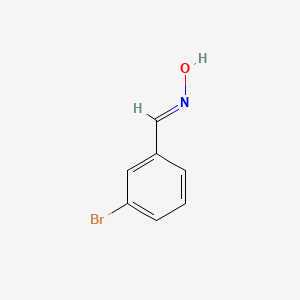![molecular formula C15H16BrN5O2 B2447909 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797046-95-7](/img/structure/B2447909.png)
7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H16BrN5O2 and its molecular weight is 378.23. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches
One line of research focuses on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical materials. For instance, a study by Wamhoff, Kroth, and Strauch (1993) discusses the conversion of enamino nitriles to O-ethylformimides and their reaction with semicarbazide to produce heterocondensed pyrimidines, which are then cyclized to form 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993). This study highlights a method that could be applicable to the synthesis of the target compound, given its triazolopyrimidine core.
Biological Activity
Another area of interest is the biological activity of triazolopyrimidine derivatives. Gilava, Patel, Ram, and Chauhan (2020) conducted a study on the synthesis and evaluation of triazolopyrimidines for their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020). This suggests that compounds with a triazolopyrimidine scaffold, similar to the target compound, could have potential applications in medical research, particularly in the development of new antimicrobial and antioxidant agents.
Anticancer Potential
Chauhan and Ram (2019) explored the chemistry and biological evaluation of new triazolopyrimidine derivatives containing an isopropyl group, assessing their antibacterial and antifungal activities (Chauhan & Ram, 2019). Although the target compound is not directly mentioned, the study underscores the potential of triazolopyrimidine derivatives in cancer research, suggesting that similar compounds could be investigated for their efficacy against various types of cancer.
Supramolecular Chemistry
Research by Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) on the dihydropyrimidine-2,4-(1H,3H)-dione functionality in novel crown-containing hydrogen-bonded supramolecular assemblies provides an example of the use of pyrimidine derivatives in the development of supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This indicates that compounds like the target molecule may find applications in the field of supramolecular chemistry, contributing to the design and synthesis of complex molecular assemblies with specific functionalities.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2/c1-7-11(13(17)23)12(9-3-5-10(16)6-4-9)21-15(18-7)19-14(20-21)8(2)22/h3-6,8,12,22H,1-2H3,(H2,17,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDIHJNPKHTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(C)O)N1)C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride](/img/structure/B2447840.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2447841.png)

![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)
![4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447848.png)
![3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2447849.png)